4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole
Description
Properties
Molecular Formula |
C18H13ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-quinolin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H13ClN2O/c19-13-7-5-12(6-8-13)17-11-22-18(21-17)15-9-10-20-16-4-2-1-3-14(15)16/h1-10,17H,11H2 |
InChI Key |
KQVFSCNQXVYISP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=NC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product to form the dihydrooxazole ring. This can be achieved through a reaction with an appropriate reagent such as ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and oxazole derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Halogen Effects : Chlorine (Cl) in the target compound provides moderate electron-withdrawing effects compared to fluorine (F) or bromine (Br). Bromine’s polarizability enhances halogen bonding in antimicrobial applications .
- Aromatic Systems: Quinoline (vs. pyridine) increases planarity and π-conjugation, critical for DNA intercalation in antimicrobial activity .
- Steric Modifiers : Bulky groups like tert-butyl (in ’s compound) improve acaricidal potency by optimizing target site interactions .
Table 2: Activity Comparison of Selected Dihydrooxazoles
| Compound | Target Activity | Efficacy (LC₅₀/MIC) | Mechanism Notes | Reference |
|---|---|---|---|---|
| Target Compound | Antimicrobial | Not quantified (theoretical) | DNA gyrase inhibition via quinoline-Cl | |
| 2-(2,6-Difluorophenyl)-4-[4-(tert-butyl)-2-ethoxyphenyl]-4,5-dihydrooxazole | Acaricidal | LC₅₀: 0.088 mg/L (larvae) | Disrupts mite juvenile hormone receptors | |
| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone | Antimicrobial | MIC: 1.5 µg/mL (Staphylococcus) | Dual heterocycle synergy | |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Antifungal | IC₅₀: 8.3 µM (Candida albicans) | Triazole-thiazole synergy |
Activity Trends:
- Antimicrobial Potency : Bromophenyl derivatives (e.g., ) outperform chlorophenyl analogues due to enhanced halogen bonding .
- Acaricidal Specificity : Bulky substituents (e.g., tert-butyl) in ’s compound improve target selectivity .
Physicochemical and Crystallographic Properties
- Planarity: The target compound’s quinoline moiety ensures near-planar geometry, similar to fluorophenyl-thiazole hybrids in . However, perpendicular orientations of substituents (e.g., fluorophenyl in ) disrupt crystallographic packing .
- Solubility : Fluorophenyl analogues () exhibit higher aqueous solubility than chlorophenyl derivatives due to fluorine’s electronegativity .
- Synthetic Yield : Metal-catalyzed routes (e.g., ’s cyclization) achieve ~70% yields, comparable to Ritter reactions for pesticidal oxazolines .
Biological Activity
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure that combines chlorophenyl and quinoline moieties with an oxazole ring, which is believed to contribute to its diverse biological effects.
- Molecular Formula : C₁₈H₁₃ClN₂O
- CAS Number : 158499-69-5
- Molecular Weight : 316.76 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| Compound C | Escherichia coli | 10 |
Anticancer Activity
The quinoline and oxazole components are known for their interaction with DNA and various enzymes, suggesting a mechanism of action that could inhibit cancer cell proliferation. Studies have indicated that similar compounds can disrupt DNA replication processes and inhibit enzyme activities critical for tumor growth .
Case Study: Anticancer Efficacy
A study evaluated the anticancer effects of a series of oxazole derivatives, including those structurally related to this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.
The proposed mechanism of action for this compound involves:
- DNA Intercalation : The quinoline moiety intercalates into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The oxazole ring interacts with various enzymes, potentially leading to inhibition of metabolic pathways essential for cancer and microbial growth.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : The compound can be synthesized via cyclization reactions involving quinoline derivatives and oxazoles under controlled conditions .
- Biological Evaluations : Various assays have been conducted to assess its cytotoxicity and selectivity against different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
